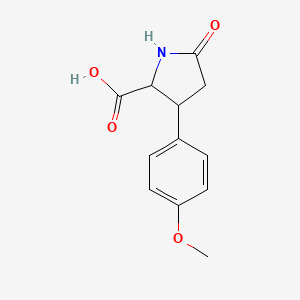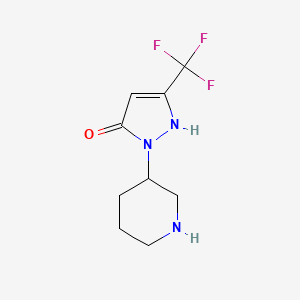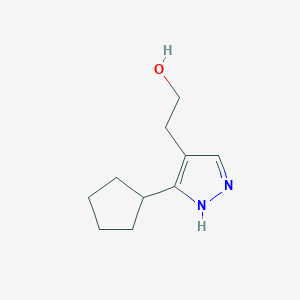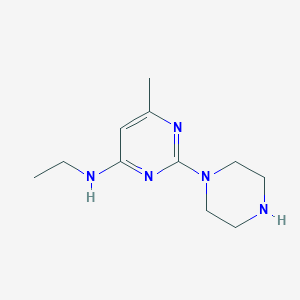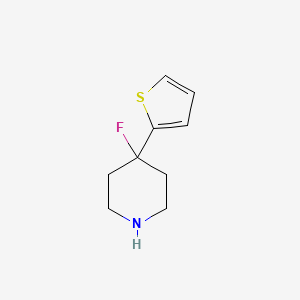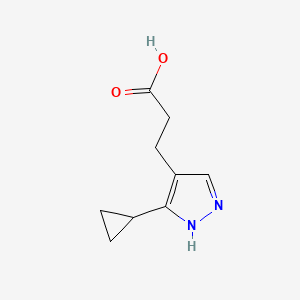
3-(5-シクロプロピル-1H-ピラゾール-4-イル)プロパン酸
説明
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
ピラゾールは、医薬品化学において幅広い用途を持っています . これらはしばしば、生物活性化学物質の合成におけるスキャフォールドとして使用されます . ピラゾール部分は多くの薬理学的機能を持ち、さまざまな合成技術が議論されてきました .
創薬
ピラゾール核は、多成分アプローチ、双極子環状付加、ヒドラジンとカルボニル系の環状縮合、ヘテロ環系と多成分アプローチなど、さまざまな戦略で合成されます . これらの技術は、潜在的な治療効果を持つ新しい化合物を生成するために、創薬において頻繁に使用されます .
農薬化学
農薬化学の分野では、ピラゾールは幅広い生物学的活性のために使用されています . これらは、新しい農薬やその他の農業化学物質の開発に使用できます .
配位化学
ピラゾールは、配位化学でも使用されます . これらはリガンドとして作用し、金属イオンに結合して配位化合物を形成できます .
有機金属化学
有機金属化学では、ピラゾールを使用して新しい有機金属化合物を合成できます . これらの化合物は、触媒や材料科学など、さまざまな分野で用途があります .
グリーン合成
ピラゾールは、グリーン合成プロセスにも関与しています . これらのプロセスは、有害物質の使用を最小限に抑え、廃棄物を削減することにより、化学合成の環境への影響を軽減することを目的としています .
マイクロ波支援合成
マイクロ波支援合成は、ピラゾールが使用されるもう1つの分野です . この技術は、化学反応の速度と効率を高めることができ、さまざまな研究分野において貴重なツールとなっています .
ヘテロ環の合成
ピラゾールは、ヘテロ環の合成に使用されます . ヘテロ環化合物は、医薬品、染料、機能性材料の開発など、幅広い用途を持っています .
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have been shown to interact strongly with their targets . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Similar compounds have been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also be involved in various biochemical pathways.
Pharmacokinetics
It’s worth noting that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that similar processes may be involved in the pharmacokinetics of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid.
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also have various effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the storage conditions recommended for similar compounds suggest that environmental factors such as temperature may affect their stability .
生化学分析
Biochemical Properties
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially influencing cellular redox balance .
Cellular Effects
The effects of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to disrupt endocytosis, cell cycle progression, and cellular respiration in yeast cells . This compound can cause an increase in the uptake of certain dyes, indicating enhanced endocytosis. Furthermore, it can induce cell cycle arrest at the G1 phase and disrupt mitochondrial function, leading to impaired cellular respiration . These effects suggest that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmitter breakdown . Additionally, 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may influence gene expression by modulating transcription factors or signaling pathways involved in oxidative stress responses . These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to oxidative environments may lead to its breakdown, affecting its efficacy. Long-term studies in vitro and in vivo have indicated that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid can have sustained effects on cellular function, particularly in modulating oxidative stress responses .
Dosage Effects in Animal Models
The effects of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse outcomes . For instance, high doses of this compound can cause significant inhibition of acetylcholinesterase, leading to impaired neurotransmission and potential neurotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical modulation without causing toxicity.
Metabolic Pathways
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing metabolic flux and metabolite levels . The compound’s role in oxidative stress responses suggests its involvement in pathways that regulate cellular redox balance. Additionally, its interaction with metabolic enzymes highlights its potential to modulate various biochemical processes .
Transport and Distribution
The transport and distribution of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid in these compartments suggests its involvement in regulating mitochondrial function and protein synthesis .
特性
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8(13)4-3-7-5-10-11-9(7)6-1-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPMLCGNBOKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


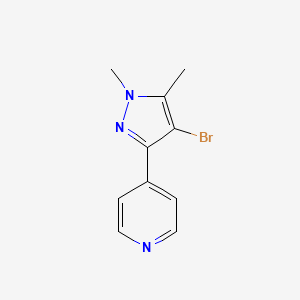
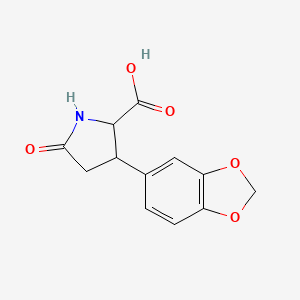
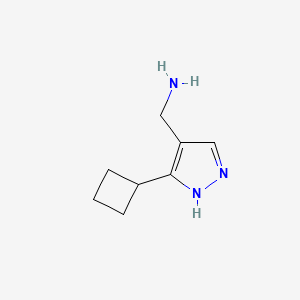
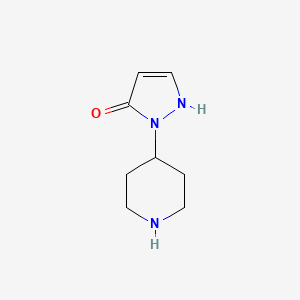
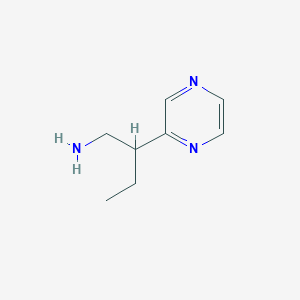
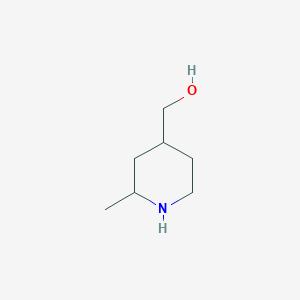

![3-[(6-Cyclopropylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1472355.png)
